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molecular formula C15H10ClN3O2 B2595018 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione CAS No. 859173-83-4

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione

Cat. No. B2595018
M. Wt: 299.71
InChI Key: SHCBVMSIQCKYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816357B2

Procedure details

To a solution of 2-benzyl-6-(benzyloxy)-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazin-3(2H)-one and 2-benzyl-6-(benzyloxy)-5-(4-chlorophenyl)-4-(pyridin-4-yl)pyridazin-3(2H)-one (2.8 g, 5.8 mmol) in toluene (35 ml) was added AlCl3 (3.1 g, 23.2 mmol). After stirring at 80° C. for 30 min. After this time, the reaction mixture was cooled to RT and 40 ml water was added. A precipitate formed which was subsequently collected by filtration. The title compound, 4-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione was obtained as a yellow powder (1.1 g, 63%).
Name
2-benzyl-6-(benzyloxy)-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyl-6-(benzyloxy)-5-(4-chlorophenyl)-4-(pyridin-4-yl)pyridazin-3(2H)-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:13](=[O:14])[C:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)=[C:11]([C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)[C:10]([O:28]CC2C=CC=CC=2)=[N:9]1)C1C=CC=CC=1.C(N1C(=O)C(C2C=CN=CC=2)=C(C2C=CC(Cl)=CC=2)C(OCC2C=CC=CC=2)=N1)C1C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-].O>C1(C)C=CC=CC=1>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:12]2[C:13](=[O:14])[NH:8][NH:9][C:10](=[O:28])[C:11]=2[C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)=[CH:20][CH:19]=1 |f:2.3.4.5|

Inputs

Step One
Name
2-benzyl-6-(benzyloxy)-4-(4-chlorophenyl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C(C1=O)C1=CC=C(C=C1)Cl)C1=CC=NC=C1)OCC1=CC=CC=C1
Name
2-benzyl-6-(benzyloxy)-5-(4-chlorophenyl)-4-(pyridin-4-yl)pyridazin-3(2H)-one
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C(C1=O)C1=CC=NC=C1)C1=CC=C(C=C1)Cl)OCC1=CC=CC=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was subsequently collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C(NNC(C1C1=CC=NC=C1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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